![molecular formula C20H21BrN6O B2373429 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide CAS No. 1351616-64-2](/img/structure/B2373429.png)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which includes compounds related to the chemical structure of interest. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study found that some derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer and inflammatory diseases Rahmouni et al., 2016.
Applications in Fungicidal Activity
Another research avenue explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogues to the systemic fungicide carboxin. Huppatz (1985) described the synthesis of these derivatives and their evaluation for fungicidal activity against Basidiomycete species. The research demonstrated that the simplest derivative showed a high level of fungicidal activity, highlighting the potential of these compounds in developing new fungicides Huppatz, 1985.
Potential Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the chemical compound , have shown promising results against Mycobacterium tuberculosis. Jeankumar et al. (2013) evaluated a series of these compounds for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication. One of the compounds exhibited significant activity, suggesting a potential application in developing new antituberculosis agents Jeankumar et al., 2013.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-10-16(5-6-17(14)21)25-20(28)15-4-2-8-26(12-15)18-11-19(23-13-22-18)27-9-3-7-24-27/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDKHMNPRCNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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